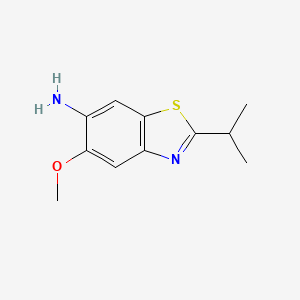
Hexanenitrile--d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is a colorless liquid with a molecular weight of 100.18 g/mol . The compound is used in various scientific research applications due to its unique isotopic labeling.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Hexanenitrile-6,6,6-d3 can be synthesized through the deuteration of hexanenitrile. The process involves the replacement of hydrogen atoms with deuterium atoms. The reaction typically requires a deuterium source, such as deuterium gas (D₂) or deuterated solvents, and a catalyst to facilitate the exchange of hydrogen for deuterium .
Industrial Production Methods
Industrial production of Hexanenitrile-6,6,6-d3 involves similar deuteration processes but on a larger scale. The compound is produced under controlled conditions to ensure high isotopic purity and chemical stability. The final product is then purified and tested for isotopic enrichment and chemical purity before being made available for research purposes .
Analyse Chemischer Reaktionen
Types of Reactions
Hexanenitrile-6,6,6-d3 undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming different organic compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as Grignard reagents (RMgX) and organolithium compounds (RLi) are used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various organic compounds depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Hexanenitrile-6,6,6-d3 is widely used in scientific research due to its isotopic labeling. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to trace the incorporation of deuterium into biological molecules.
Medicine: Utilized in drug development and pharmacokinetic studies to understand the metabolism and distribution of deuterated drugs.
Industry: Applied in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of Hexanenitrile-6,6,6-d3 involves the incorporation of deuterium atoms into chemical reactions. Deuterium, being a heavier isotope of hydrogen, affects the reaction kinetics and mechanisms. This isotopic effect is used to study reaction pathways and mechanisms in detail. The molecular targets and pathways involved depend on the specific application and the nature of the chemical reactions being studied .
Vergleich Mit ähnlichen Verbindungen
Hexanenitrile-6,6,6-d3 is compared with other deuterated nitriles and non-deuterated hexanenitrile. Similar compounds include:
Hexanenitrile: The non-deuterated form with the molecular formula C₆H₁₁N.
Pentanenitrile: A similar nitrile compound with one less carbon atom.
Heptanenitrile: A similar nitrile compound with one more carbon atom.
Hexanenitrile-6,6,6-d3 is unique due to its isotopic labeling, which provides distinct advantages in research applications, such as tracing reaction mechanisms and studying metabolic pathways .
Eigenschaften
Molekularformel |
C6H11N |
|---|---|
Molekulargewicht |
100.18 g/mol |
IUPAC-Name |
6,6,6-trideuteriohexanenitrile |
InChI |
InChI=1S/C6H11N/c1-2-3-4-5-6-7/h2-5H2,1H3/i1D3 |
InChI-Schlüssel |
AILKHAQXUAOOFU-FIBGUPNXSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])CCCCC#N |
Kanonische SMILES |
CCCCCC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4'-Chloro[1,1'-biphenyl]-4-yl acetate](/img/structure/B13947005.png)





![6,6-Dimethyl-10-methylene-1-oxaspiro[4.5]dec-3-ene](/img/structure/B13947043.png)




![4-Oxo-8-[4-(4-phenylbutoxy)benzoylamino]-4H-1-benzopyran-2-carboxylic Acid](/img/structure/B13947075.png)

